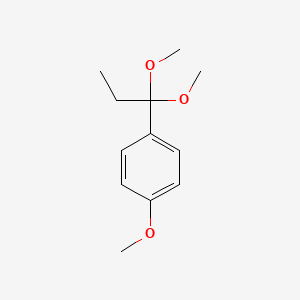
Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 1,1-dimethoxypropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 4-methoxybenzene with 1,1-dimethoxypropane under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways. These interactions can modulate various biochemical processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-bromo-1,1-dimethoxypropyl)-4-methyl-
- Benzene, (1,1-dimethylpropyl)-
Uniqueness
Benzene, 1-(1,1-dimethoxypropyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
115943-56-1 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-5-12(14-3,15-4)10-6-8-11(13-2)9-7-10/h6-9H,5H2,1-4H3 |
Clave InChI |
ZGGMLHJRMQMMBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
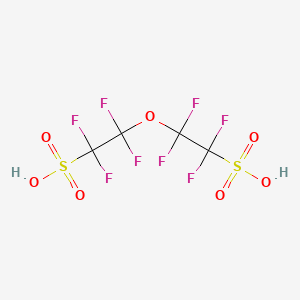
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
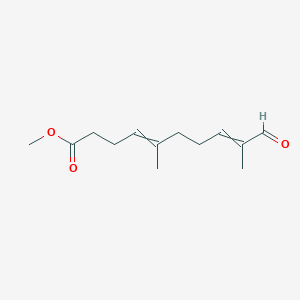
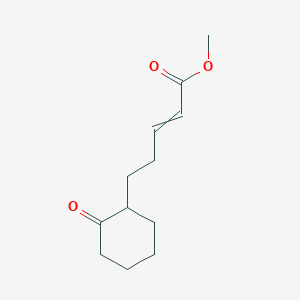
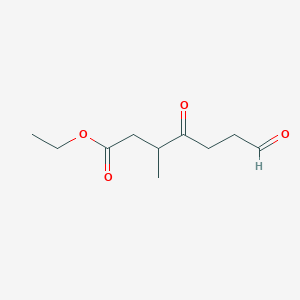
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

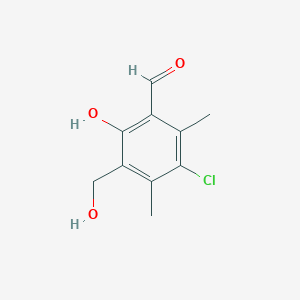
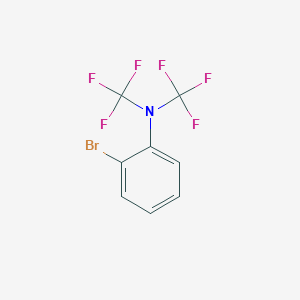

![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
